

# A Technical Guide to L-Methionine-15N,d8: Isotopic Purity, Enrichment, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: L-Methionine-15N,d8

Cat. No.: B12425483

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Methionine-15N,d8**, a stable isotope-labeled amino acid crucial for a variety of applications in research and drug development. This document details its isotopic purity and enrichment, methods for its characterization, and its use in metabolic studies and quantitative proteomics.

## Quantitative Data of L-Methionine-15N,d8

**L-Methionine-15N,d8** is commercially available with high isotopic enrichment and chemical purity. The following tables summarize the typical specifications for this compound.

Table 1: Typical Isotopic Enrichment and Purity of **L-Methionine-15N,d8**

Parameter	Specification	Source
15N Enrichment	≥ 98 atom %	--INVALID-LINK--
Deuterium (d8) Enrichment	≥ 98 atom %	--INVALID-LINK--
Chemical Purity	≥ 98%	--INVALID-LINK--
Optical Purity	≥ 98% (L-isomer)	--INVALID-LINK--

## Experimental Protocols for Characterization

Accurate determination of isotopic purity and enrichment is critical for the reliable application of **L-Methionine-15N,d8**. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

## Mass Spectrometry for Isotopic Enrichment Analysis

Objective: To determine the isotopic enrichment of  $^{15}\text{N}$  and deuterium in **L-Methionine-15N,d8**.

Methodology:

- Sample Preparation:
  - Dissolve a known quantity of **L-Methionine-15N,d8** in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
  - Prepare a dilution series to determine the optimal concentration for analysis.
  - An unlabeled L-Methionine standard should be prepared for comparison.
- Instrumentation:
  - A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is recommended.
- Data Acquisition:
  - Acquire full scan mass spectra in positive ion mode.
  - The mass-to-charge ratio ( $m/z$ ) for the protonated molecule  $[\text{M}+\text{H}]^+$  of unlabeled L-Methionine is  $\sim 150.058$ .
  - The expected  $m/z$  for the fully labeled **L-Methionine-15N,d8**  $[\text{M}+\text{H}]^+$  is  $\sim 159.11$ .
- Data Analysis:
  - Determine the isotopic distribution of the molecular ion peak.

- The isotopic enrichment is calculated by comparing the intensity of the ion corresponding to the fully labeled species to the sum of intensities of all isotopic variants of the molecule.  
[\[1\]](#)
- Specialized software can be used to deconvolve the isotopic clusters and calculate the percentage of enrichment.[\[2\]](#)

## NMR Spectroscopy for Isotopic Purity and Positional Labeling

Objective: To confirm the positions of the deuterium labels and assess the overall isotopic purity.

Methodology:

- Sample Preparation:
  - Dissolve the **L-Methionine-15N,d8** sample in a suitable deuterated solvent (e.g., D2O).
  - The concentration should be optimized for the specific NMR instrument.
- Instrumentation:
  - A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
- Data Acquisition:
  - Acquire a <sup>1</sup>H NMR spectrum. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.
  - Acquire a <sup>2</sup>H (Deuterium) NMR spectrum to observe the signals from the deuterium atoms.
  - Acquire a <sup>15</sup>N NMR spectrum or a <sup>1</sup>H-<sup>15</sup>N HSQC spectrum to confirm the <sup>15</sup>N enrichment.
- Data Analysis:

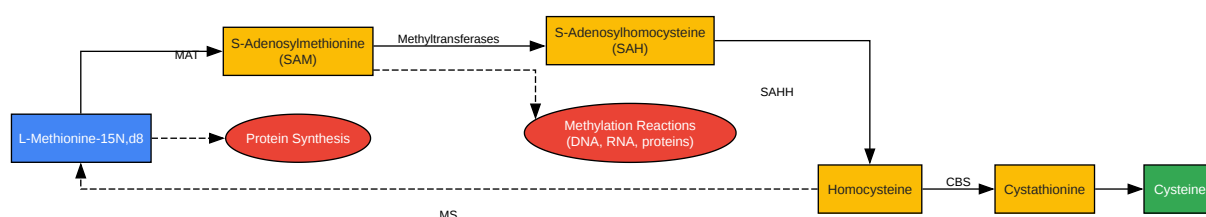
- In the  $^1\text{H}$  NMR spectrum, the integration of residual proton signals at the labeled positions relative to a known internal standard or a non-deuterated position (if any) can be used to estimate the level of deuteration.
- The  $^2\text{H}$  NMR spectrum will show peaks corresponding to the deuterated positions.
- The  $^{15}\text{N}$  NMR will show a signal for the labeled nitrogen, and its intensity relative to any  $^{14}\text{N}$  signal (if observable) can indicate enrichment.

## Applications and Workflows

**L-Methionine- $^{15}\text{N}$ ,d8** is a versatile tool in metabolic research and proteomics.

### Metabolic Flux Analysis

**L-Methionine- $^{15}\text{N}$ ,d8** can be used as a tracer to study the flux through the methionine metabolic pathway. By introducing the labeled methionine into a biological system (e.g., cell culture or in vivo), researchers can track its incorporation into various metabolites and macromolecules.<sup>[3][4]</sup>



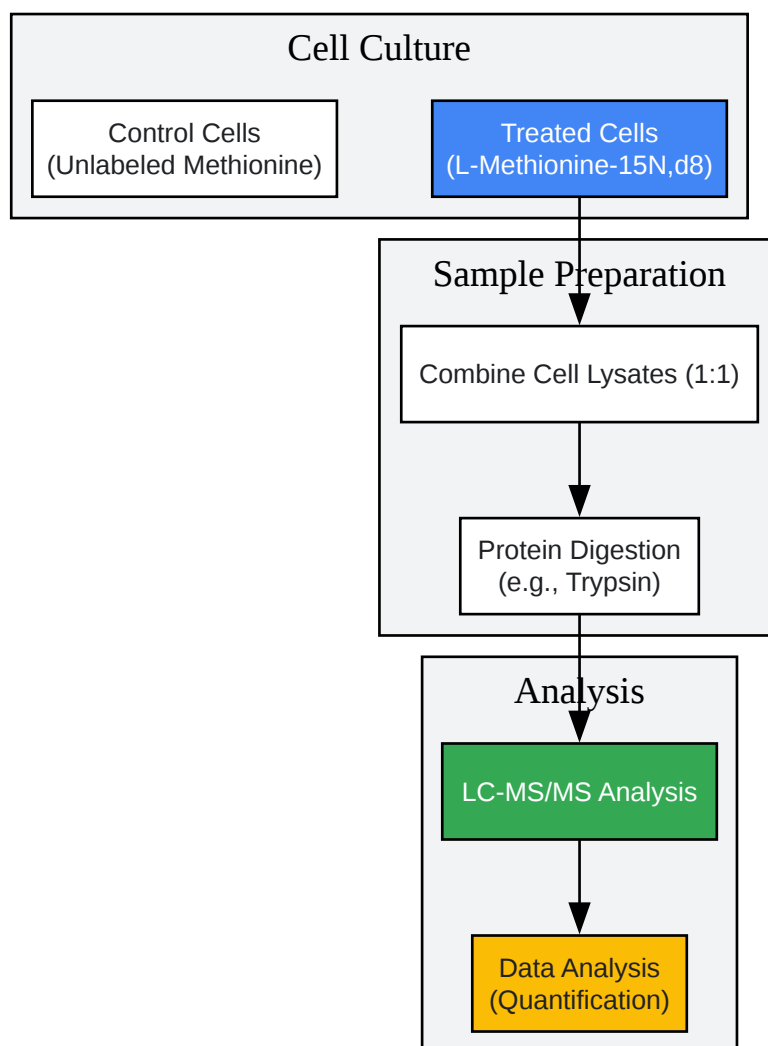
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Caption: L-Methionine Metabolism Pathway.

### Quantitative Proteomics using SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.<sup>[5]</sup> **L-Methionine- $^{15}\text{N}$ ,d8** can be used in SILAC experiments,

particularly when arginine and lysine conversion is a concern.



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Caption: SILAC Experimental Workflow.

SILAC Experimental Protocol Outline:

- **Cell Culture Adaptation:** Culture two populations of cells. One in "light" medium containing natural L-methionine and the other in "heavy" medium where natural L-methionine is replaced with **L-Methionine-15N,d8**. Cells are grown for at least five passages to ensure complete incorporation of the labeled amino acid.

- **Experimental Treatment:** Apply the experimental condition to the "heavy" labeled cell population while the "light" population serves as a control.
- **Cell Lysis and Protein Extraction:** Harvest and lyse both cell populations.
- **Protein Quantification and Mixing:** Quantify the total protein from each lysate and mix them in a 1:1 ratio.
- **Protein Digestion:** Digest the combined protein mixture into peptides using an enzyme such as trypsin.
- **LC-MS/MS Analysis:** Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs is used to determine the relative abundance of the corresponding protein in the two samples.

## Conclusion

**L-Methionine-15N,d8** is an invaluable tool for researchers in the life sciences. Its high isotopic enrichment and purity allow for precise and accurate quantification in a variety of applications, from tracing metabolic pathways to quantifying changes in the proteome. The methodologies outlined in this guide provide a framework for the characterization and application of this important research compound.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)